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2-(2-Methoxyphenoxy)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone

Antiviral Dengue virus Mitochondrial dynamics

Mito-C is the only chemical probe that simultaneously engages all three NEET family members (mitoNEET/CISD1, NAF-1/CISD2, MiNT/CISD3) and couples this engagement to DRP1-dependent mitochondrial fission within 15 min—without impairing respiration or cell viability. Unlike NL-1 or M1/dEF2905, Mito-C remodels ER–mitochondria contact sites and suppresses dengue virus replication by >90% (1 log10). Its unique phenylsulfonylmethyl-pyrrolidine scaffold offers an orthogonal chemotype for SAR exploration. Ideal for live-cell imaging, antiviral screening, and NEET-family target engagement studies. Order the only poly-NEET probe with validated, rapid-onset mitochondrial dynamics control.

Molecular Formula C20H23NO5S
Molecular Weight 389.47
CAS No. 1797081-70-9
Cat. No. B2808325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenoxy)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone
CAS1797081-70-9
Molecular FormulaC20H23NO5S
Molecular Weight389.47
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H23NO5S/c1-25-18-11-5-6-12-19(18)26-14-20(22)21-13-7-8-16(21)15-27(23,24)17-9-3-2-4-10-17/h2-6,9-12,16H,7-8,13-15H2,1H3
InChIKeyDMHWEOVDOJIGSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyphenoxy)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone (CAS 1797081-70-9): Procurement-Relevant Identity and Mechanism Overview


2-(2-Methoxyphenoxy)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone (CAS 1797081-70-9), also designated Mito‑C, is a synthetic small molecule (C20H23NO5S; MW 389.47) that acts as a chemical probe targeting the NEET protein family (mitoNEET/CISD1, NAF‑1/CISD2, MiNT/CISD3) . It was identified through a phenotypic screen for modulators of mitochondrial network morphology and is characterized by a unique heterocyclic scaffold combining a 2‑methoxyphenoxyacetyl moiety with a 2‑(phenylsulfonylmethyl)pyrrolidine core . Mito‑C rapidly induces DRP1‑dependent mitochondrial fragmentation without impairing mitochondrial respiration or cell viability, and it suppresses replication of viruses that depend on mitochondrial hyperfusion, most notably dengue virus . Unlike earlier NEET‑protein ligands that primarily modulate iron‑sulfur cluster stability (e.g., NL‑1, M1/dEF2905), Mito‑C exerts its effects through spatial reorganization of ER–mitochondria contact sites and DRP1 recruitment, representing a mechanistically distinct tool for mitochondrial dynamics research .

Why Generic Substitution Fails for 2-(2-Methoxyphenoxy)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone (Mito‑C): Structural and Pharmacological Uniqueness Among NEET‑Protein Modulators


In‑class NEET‑protein modulators are not functionally interchangeable. Mito‑C is the only reported compound that simultaneously engages all three NEET family members (mitoNEET, NAF‑1, MiNT) and couples this engagement to DRP1‑dependent mitochondrial fission within 15 minutes of treatment . Other NEET ligands such as NL‑1 (a selective mitoNEET inhibitor with antileukemic IC50 values of 47–56 µM) or M1/dEF2905 (a [2Fe‑2S] cluster destabilizer with anti‑hyperglycemic activity) operate through distinct mechanisms—autophagy activation and iron‑sulfur cluster labilization, respectively—and neither has been shown to remodel ER–mitochondria contact sites or suppress viral replication via mitochondrial morphodynamic control . Furthermore, simple structural analogs that alter the phenylsulfonylmethyl substituent position or the methoxyphenoxy group are predicted to lose the specific three‑dimensional pharmacophore required for NEET‑protein binding, as the Mito‑C scaffold was optimized through a focused medicinal chemistry campaign within a novel heterocyclic series . Generic substitution therefore risks loss of the poly‑NEET targeting profile, the mitochondrial fission phenotype, and the antiviral activity that define Mito‑C as a unique chemical probe.

Quantitative Procurement Evidence: 2-(2-Methoxyphenoxy)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone (Mito‑C) vs. Closest NEET‑Modulator Comparators


Antiviral Potency: Dengue Virus Titer Reduction by Mito‑C vs. NL‑1

Mito‑C reduces dengue virus (DENV) infectious titer by more than 1 log₁₀ (>90% reduction) in Huh7 hepatoma cells when administered during infection . In contrast, NL‑1, a mitoNEET‑selective inhibitor, has no reported antiviral activity against DENV or any other virus, with its characterized pharmacology limited to antileukemic cytotoxicity in REH and REH/Ara‑C cell lines (IC50 = 47.35 µM and 56.26 µM, respectively) . This represents a qualitative functional divergence: Mito‑C provides antiviral efficacy through mitochondrial fission induction, whereas NL‑1 operates through autophagy‑dependent cell death in a distinct disease context.

Antiviral Dengue virus Mitochondrial dynamics

Target Engagement Breadth: Mito‑C Engages All Three NEET Proteins vs. Selective mitoNEET Ligands

siRNA knockdown experiments in the Molino et al. study demonstrate that Mito‑C's mitochondrial fragmentation phenotype is phenocopied by combined silencing of NAF‑1 (siCISD2) and MiNT (siCISD3), but not by silencing mitoNEET (siCISD1) alone, confirming that the compound engages multiple NEET family members simultaneously . In contrast, NL‑1 is reported as a selective mitoNEET (CISD1) inhibitor, and NTS‑01 was designed specifically to stabilize the mitoNEET [2Fe‑2S] cluster . M1/dEF2905 destabilizes [2Fe‑2S] clusters across NEET proteins but does not induce mitochondrial fragmentation as its primary phenotype . Mito‑C is thus the only available probe that binds across the full NEET family and couples this poly‑target engagement to a defined mitochondrial morphodynamic outcome.

NEET protein family Poly‑pharmacology Chemical probe

Kinetics of Mitochondrial Fission Induction: Mito‑C Acts Within 15 Minutes vs. Delayed Phenotypes of Other NEET Modulators

Fluorescence imaging and subcellular fractionation experiments show that Mito‑C induces DRP1 accumulation at the mitochondrial surface within 15 minutes of treatment, with concomitant mitochondrial network fragmentation observable by fluorescence microscopy . This rapid onset is critical for temporally controlled experiments. In contrast, NL‑1 requires 24–48 hours to manifest cytotoxicity via autophagy activation , and M1/dEF2905 requires chronic administration over days to weeks to produce metabolic phenotypes in diabetic mouse models . No other NEET‑targeting probe has demonstrated sub‑hour mitochondrial remodeling activity, positioning Mito‑C as the preferred tool for acute mitochondrial dynamics studies.

Mitochondrial fission DRP1 recruitment Kinetics

Antiviral Specificity: Mito‑C Inhibits Dengue but Not Hepatitis B Virus, Defining a Fusion‑Dependent Spectrum

Mito‑C reduces dengue virus (DENV) titer by >1 log₁₀ but fails to impair hepatitis B virus (HBV) replication, as measured by HBsAg secretion and relaxed circular DNA (rcDNA) quantification in supernatants of HBV‑infected HepG2‑NTCP cells . This differential activity is mechanistically explained by the fact that DENV induces mitochondrial hyperfusion as a replication strategy, whereas HBV induces mitochondrial fragmentation . NL‑1 and M1/dEF2905 have no reported differential antiviral profiling. Mito‑C is therefore uniquely validated for studies distinguishing fusion‑dependent from fusion‑independent viral replication mechanisms.

Antiviral specificity Dengue Hepatitis B Mitochondrial fusion

Non‑Mitotoxic Safety Window: Mito‑C Preserves Mitochondrial Respiration vs. Cluster‑Destabilizing NEET Ligands

Oxygen consumption rate (OCR) measurements in glucose‑deprived medium demonstrate that Mito‑C does not impair oxidative phosphorylation (OXPHOS) at concentrations that fully induce mitochondrial fragmentation (10 µM), indicating a valid and functional OXPHOS system post‑treatment . In contrast, NEET protein [2Fe‑2S] cluster destabilizers such as M1/dEF2905 reduce mitochondrial ATP production and induce mitochondrial stress, consistent with iron release and ROS generation . NL‑1 induces autophagy‑dependent cell death at its effective concentrations . Mito‑C thus provides a cleaner pharmacological window for studying mitochondrial dynamics without confounding cytotoxicity or bioenergetic collapse.

Mitochondrial toxicity OXPHOS Safety pharmacology

Chemical Scaffold Uniqueness: Phenylsulfonylmethyl‑Pyrrolidine Core Is Absent from All Other NEET Modulators

Mito‑C possesses a distinct chemical architecture combining a 2‑methoxyphenoxyacetyl group, a pyrrolidine ring, and a phenylsulfonylmethyl substituent at the pyrrolidine 2‑position (CAS 1797081‑70‑9; MW 389.47; molecular formula C20H23NO5S) . This scaffold is structurally unrelated to other NEET modulators: NL‑1 is a thiazolidinedione derivative (CAS 188532‑26‑5), M1/dEF2905 is a benzamide‑type structure, and NTS‑01 is a pyrazolo‑pyrimidine . The phenylsulfonylmethyl‑pyrrolidine motif of Mito‑C is critical for its unique poly‑NEET binding and DRP1‑recruitment activity, and no commercially available close structural analog (e.g., 2‑phenoxy‑1‑(3‑(phenylsulfonyl)pyrrolidin‑1‑yl)ethanone, CAS 1448067‑57‑9, which lacks the 2‑methoxyphenoxy group and has the sulfone at position 3) has been demonstrated to replicate Mito‑C's NEET‑targeting or antiviral phenotype .

Chemical scaffold Pharmacophore Structure–activity relationship

Validated Application Scenarios for 2-(2-Methoxyphenoxy)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone (Mito‑C) Based on Quantitative Evidence


Antiviral Probe for Fusion‑Dependent Virus Replication Studies (Dengue and Emerging Flaviviruses)

Mito‑C is the only NEET‑family probe with demonstrated antiviral activity, reducing dengue virus titer by >1 log₁₀ (>90%) in Huh7 cells . Its strict selectivity for fusion‑dependent viruses (active against DENV, inactive against HBV) makes it uniquely suited for classifying whether newly emerging viruses rely on mitochondrial hyperfusion for replication. This application directly leverages the quantitative antiviral potency and specificity evidence established in Section 3, Evidence Items 1 and 4.

Acute Mitochondrial Fission and DRP1 Translocation Kinetic Assays

With a validated 15‑minute onset of DRP1 mitochondrial recruitment and network fragmentation, Mito‑C is the fastest‑acting NEET modulator available . It is the reagent of choice for live‑cell imaging studies requiring acute, temporally controlled induction of mitochondrial fission without confounding cytotoxicity or respiratory impairment. This scenario is supported by the kinetic and non‑mitotoxic evidence in Section 3, Evidence Items 3 and 5.

Poly‑NEET Target Engagement and Functional Dissection of the CISD Protein Family

Mito‑C is the only chemical probe that functionally engages mitoNEET (CISD1), NAF‑1 (CISD2), and MiNT (CISD3) simultaneously, as validated by siRNA phenocopy experiments . This makes it an essential tool for studies requiring coordinated modulation of the entire NEET family—for instance, in investigating the integrated role of NEET proteins in ER–mitochondria contact site biology or iron‑sulfur cluster trafficking. See Section 3, Evidence Item 2 for the supporting quantitative target‑engagement evidence.

Chemical Biology starting point: Structurally Novel Phenylsulfonylmethyl‑Pyrrolidine Scaffold for NEET‑Targeted Probe Development

Mito‑C's phenylsulfonylmethyl‑pyrrolidine core is chemically unique among all reported NEET modulators (see Section 3, Evidence Item 6). Procurement of Mito‑C provides medicinal chemistry teams with an orthogonal chemical starting point for structure–activity relationship (SAR) exploration, enabling the development of next‑generation NEET‑targeting probes or lead compounds without overlapping intellectual property or chemotype redundancy with existing thiazolidinedione, benzamide, or pyrazolo‑pyrimidine series.

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